molecular formula C10H6ClF3N4S B1448564 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol CAS No. 1823183-35-2

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

Cat. No. B1448564
CAS RN: 1823183-35-2
M. Wt: 306.7 g/mol
InChI Key: KPFWMUDFPQUENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is a chemical compound that belongs to the class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives like “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Pharmaceutical Applications

This compound is involved in many syntheses of active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are widely used in the agrochemical industry. They are primarily used for the protection of crops from pests .

Veterinary Applications

Several TFMP derivatives are also used in the veterinary industry. These compounds have been granted market approval for use in various veterinary products .

Synthesis of Pyridine-Based Ligands

This compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .

Inhibitors of NS5B in Hepatitis C Treatment

2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of this compound, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules serve as inhibitors of NS5B, a non-structural protein 5B of the hepatitis C virus, and are used in potential treatments for Hepatitis C .

Research in Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, including this compound, is an increasingly important research topic. These compounds have made significant contributions to recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” and similar compounds may have potential for future research and applications in the agrochemical and pharmaceutical industries.

Mechanism of Action

properties

IUPAC Name

6-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4S/c11-6-1-4(10(12,13)14)2-16-7(6)5-3-17-9(19)18-8(5)15/h1-3H,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFWMUDFPQUENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=C(NC(=S)N=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140563
Record name 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

CAS RN

1823183-35-2
Record name 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823183-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Reactant of Route 2
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Reactant of Route 3
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Reactant of Route 4
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Reactant of Route 5
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Reactant of Route 6
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.